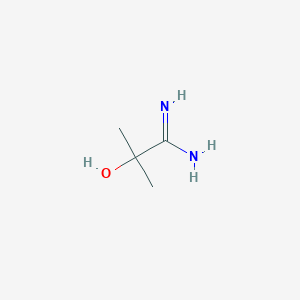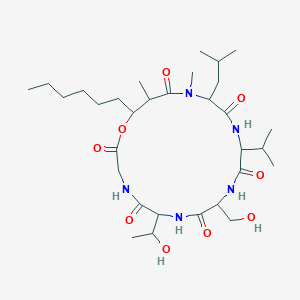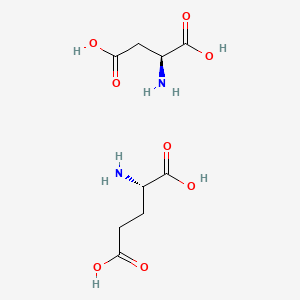
2-(4-Isopropylpiperazin-1-yl)ethanamine
Overview
Description
2-(4-Isopropylpiperazin-1-yl)ethanamine is a chemical compound with the CAS Number: 4489-53-6. It has a molecular weight of 171.29 and its IUPAC name is 2-(4-isopropyl-1-piperazinyl)ethanamine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of benzyl 4-oxopiperidine-l-carboxylate with 2-(4-isopropylpiperazin-l-yl)ethanamine in the presence of acetic acid and sodium tris(acetoxy)borohydride . Another method involves the reaction of 2-(2-fluoro-4-methoxyphenyl)-5,7-dimethoxy-quinazolin-4(3H)-one with this compound in the presence of lithium hexamethyldisilazane .Molecular Structure Analysis
The molecular formula of this compound is C9H21N3 . The InChI key is AIGDWIXUUOVPGQ-UHFFFAOYSA-N .Chemical Reactions Analysis
In one reaction, this compound reacts with benzyl 4-oxopiperidine-l-carboxylate in the presence of acetic acid and sodium tris(acetoxy)borohydride to give benzyl 4-((2-(4-isopropylpiperazin-l-yl)ethyl)amino)piperidine-l-carboxylate . In another reaction, it reacts with 2-(2-fluoro-4-methoxyphenyl)-5,7-dimethoxy-quinazolin-4(3H)-one in the presence of lithium hexamethyldisilazane .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and boiling point are not available from the search results .Scientific Research Applications
Synthesis and Antimicrobial Potential
- Synthesis of Novel Derivatives for Antimicrobial Applications : A study by Zaidi et al. (2021) focused on synthesizing novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons. These substances were characterized for their antimicrobial activities and some showed effectiveness comparable to or greater than conventional medicines.
HIV-1 Inhibition Research
- Development of HIV-1 Attachment Inhibitors : Research by Regueiro-Ren et al. (2013) and Wang et al. (2009) explored the creation of HIV-1 attachment inhibitors targeting the viral envelope protein gp120. These studies involved synthesizing compounds with structures related to 2-(4-isopropylpiperazin-1-yl)ethanamine, showing promising in vitro potency and pharmacokinetic profiles.
DNA Binding and Cytotoxicity Studies
- Copper Complexes for DNA Binding and Nuclease Activity : Kumar et al. (2012) conducted a study on Cu(II) complexes of ligands related to this compound, focusing on their DNA binding propensity, nuclease activity, and cytotoxic effects on cancer cell lines.
Agricultural Chemical Studies
- Impact on Groundwater Quality : Kolpin (1997) investigated agricultural chemicals in groundwater, including compounds related to this compound, to determine the relationship between land use and concentrations of these chemicals in the environment.
Neuropeptide Y Antagonist Synthesis
- Development of Obesity Treatment Agents : Iida et al. (2005) reported on the synthesis of a neuropeptide Y antagonist, relevant for obesity treatment, using a process that may involve compounds structurally similar to this compound.
Ecological Risk Assessment
- Evaluation of Atrazine in Surface Waters : Solomon et al. (1996) conducted a risk assessment of atrazine in North American surface waters, providing insights into the environmental impact of related compounds.
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDWIXUUOVPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406304 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4489-53-6 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)











